molecular formula C25H20ClN3O4 B2772772 (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 442649-68-5

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No. B2772772
CAS RN: 442649-68-5
M. Wt: 461.9
InChI Key: PFDKRNJXUMCTCT-UHFFFAOYSA-N
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Description

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H20ClN3O4 and its molecular weight is 461.9. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

Research has shown that pyrazoline derivatives, which are structurally related to the mentioned compound, have been synthesized using microwave-assisted methods. These compounds have been evaluated for their anti-inflammatory and antibacterial activities. Compounds synthesized in this manner have exhibited significant biological activities, suggesting potential applications in developing new therapeutic agents (Ravula et al., 2016).

Potential Bioactive Compounds Synthesis

Another study focused on the synthesis of bioactive compounds from visnaginone, which shares a similar synthetic strategy with the queried compound. This research highlighted the versatility of furan derivatives in synthesizing compounds with potential biological activities, including antibacterial and anti-inflammatory properties (Abdel Hafez et al., 2001).

Anticancer and Antibacterial Properties

A particular study synthesized a derivative closely related to the queried compound and characterized its structure through various spectroscopic methods. The research underscored the compound's relevance as a therapeutic agent with potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).

Molecular Docking Studies

Further investigations include molecular docking studies to predict the interaction and effectiveness of synthesized pyrazole derivatives, including compounds structurally similar to the query, against bacterial proteins. These studies offer insights into the molecular basis of their antibacterial activity and highlight the potential for these compounds to be developed into new antibacterial agents (Khumar et al., 2018).

Novel Synthesis Approaches

Research into the synthesis of novel quinoline derivatives bearing pyrazoline and pyridine analogues has demonstrated significant antibacterial and antifungal activities. These studies emphasize the importance of structural modifications in enhancing biological activity and provide a foundation for further exploration of similar compounds in drug development (Desai et al., 2016).

properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-31-17-8-5-15(6-9-17)21-14-22(29(28-21)25(30)23-4-3-11-33-23)19-12-16-7-10-18(32-2)13-20(16)27-24(19)26/h3-13,22H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDKRNJXUMCTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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